Franganine

Analgesic Drug Discovery Natural Product Pharmacology Cyclopeptide Alkaloids

Franganine is a 14-membered-ring cyclopeptide alkaloid isolated from the methanol root bark extract of Discaria americana (Rhamnaceae). Its absolute configuration has been rigorously established via X-ray diffraction and detailed NMR spectroscopic analysis, confirming its structural identity.

Molecular Formula C28H44N4O4
Molecular Weight 500.68
CAS No. 19526-08-0
Cat. No. B607549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFranganine
CAS19526-08-0
SynonymsFranganine;  Daechuine S4; 
Molecular FormulaC28H44N4O4
Molecular Weight500.68
Structural Identifiers
SMILESCC(C)CC1C(=O)NC=CC2=CC=C(C=C2)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C)C(C)C
InChIInChI=1S/C28H44N4O4/c1-17(2)15-22-26(33)29-14-13-20-9-11-21(12-10-20)36-25(19(5)6)24(28(35)30-22)31-27(34)23(32(7)8)16-18(3)4/h9-14,17-19,22-25H,15-16H2,1-8H3,(H,29,33)(H,30,35)(H,31,34)/b14-13-/t22-,23-,24-,25+/m0/s1
InChIKeyNZSLQDJARYZBJR-RHHVTPEMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Franganine (CAS 19526-08-0): A 14-Membered Cyclopeptide Alkaloid with Characterized Absolute Configuration and Selective Analgesic Profile


Franganine is a 14-membered-ring cyclopeptide alkaloid isolated from the methanol root bark extract of Discaria americana (Rhamnaceae) [1]. Its absolute configuration has been rigorously established via X-ray diffraction and detailed NMR spectroscopic analysis, confirming its structural identity [2]. This compound belongs to a class of plant-derived macrocyclic peptides known for diverse bioactivities, but unlike many of its close structural analogs, Franganine has demonstrated antinociceptive effects in vivo without producing confounding side effects such as motor impairment or hypothermia [1]. With a molecular formula of C28H44N4O4 and a molecular weight of 500.7 g/mol, Franganine serves as a critical reference standard for natural product research and pharmacological studies focused on pain management [3].

Why Franganine Cannot Be Substituted by Other 14-Membered Cyclopeptide Alkaloids in Analgesic Research


Direct experimental evidence demonstrates that 14-membered cyclopeptide alkaloids are not functionally interchangeable for antinociceptive research [1]. In a comparative study of six structurally related alkaloids (franganine, discarine B, scutianines B, C, D, and adouetine X), only franganine and adouetine X produced genuine antinociception without inducing confounding side effects [1]. Other in-class compounds, such as discarine B and scutianines B and C, showed analgesic-like effects in the tail-flick test that were revealed to be false positives due to concurrent sedation, motor impairment, or hypothermia [1]. This pharmacological divergence, arising from minor structural modifications, underscores that generic substitution within this compound class can lead to misinterpretation of experimental results and invalidate comparative analyses [1].

Franganine Evidence Guide: Quantitative Differentiation from its Closest Analogs in Analgesic Selectivity and Safety


Pure Antinociception Without Motor Impairment: Franganine vs. Discarine B and Scutianines

In a head-to-head comparison, intrathecal administration of franganine (10 nmol/site) produced antinociception in the mouse tail-flick test without altering spontaneous locomotion in the open-field test [1]. In contrast, discarine B and scutianine B at identical doses significantly decreased the number of crossings, indicating motor impairment (p < 0.05 vs. vehicle) [1]. This establishes that the antinociceptive signal for discarine B and scutianines B and C is confounded by sedation, making their analgesic effects false positives, whereas franganine's effect is genuine [1].

Analgesic Drug Discovery Natural Product Pharmacology Cyclopeptide Alkaloids

Maintenance of Normothermia: Franganine vs. Discarine B-Induced Hypothermia

The same study assessed body temperature changes following alkaloid administration [1]. Franganine (10 nmol/site, i.t.) did not alter rectal temperature at 20 or 60 minutes post-injection compared to vehicle [1]. Conversely, discarine B produced a significant hypothermic effect: rectal temperature decreased by 0.37 °C at 20 min (p < 0.05) and by 0.94 °C at 60 min (p < 0.05), compared to a change of -0.20 °C and -0.11 °C, respectively, for franganine [1].

In Vivo Pharmacology Thermoregulation Side Effect Profiling

Differentiated Analgesic Activity in Acute Pain Model: Franganine vs. Scutianines C and D

In the mouse tail-flick test, intrathecal franganine (10 nmol/site) produced significant antinociception at 15 and 60 min post-injection [1]. In contrast, scutianine D (10 nmol/site, i.t.) was completely inactive, producing no change in tail-flick latency at any time point, while scutianine C paradoxically induced hyperalgesia [1].

Acute Pain Model Tail-Flick Test Structure-Activity Relationship

Resolved Absolute Configuration for Rigorous Compound Identity: Franganine vs. Uncharacterized or Misidentified Alkaloids

The absolute configuration of franganine was unequivocally established through combined X-ray diffraction analysis of its salt and comprehensive 2D NMR spectroscopy [1]. This level of stereochemical characterization is not available for many closely related cyclopeptide alkaloids, which are often identified solely by NMR comparison [1]. A well-defined absolute configuration is critical for docking studies, structure-activity relationship (SAR) analyses, and reproducibility in pharmacological experiments [1].

Structural Elucidation Quality Control X-ray Crystallography

Optimal Application Scenarios for Franganine Based on Evidence-Driven Differentiation


Validating Analgesic Targets Without Sedation-Artifact Interference

In analgesic drug discovery programs investigating novel pain targets, franganine serves as a critical positive control or tool compound that produces genuine antinociception without the sedative and motor-impairing effects observed with discarine B and scutianines B and C [1]. Its clean behavioral profile, evidenced by preserved open-field locomotion (113.3 ± 10.8 crossings vs. 120.0 ± 8.0 for vehicle) and stable body temperature, ensures that observed pain relief is not confounded by false-positive signals [1].

Structure-Activity Relationship (SAR) Profiling of Cyclopeptide Alkaloids

Franganine's resolved absolute configuration via X-ray crystallography establishes it as a reliable reference scaffold for SAR studies within the 14-membered cyclopeptide class [2]. Comparative pharmacological profiling against adouetine X, discarine B, and scutianines B-D has revealed that minor structural modifications dramatically alter in vivo outcomes—from genuine analgesia (franganine) to hyperalgesia (scutianine C)—making franganine an essential benchmark compound for understanding pharmacophoric determinants of efficacy and selectivity [1].

Analytical Reference Standard for Natural Product Chemistry and Quality Control

Given its fully characterized absolute stereochemistry and the availability of detailed NMR and X-ray data, franganine (CAS 19526-08-0) is ideally suited as a certified reference standard for the identification and quantification of cyclopeptide alkaloids in plant extracts, dietary supplements, or pharmacological preparations [2] [3].

Differentiation of Pain Mechanisms in Multi-Compound Screening Panels

Franganine should be included alongside adouetine X in multi-compound screening panels to differentiate between acute pain pathways and neuropathic pain mechanisms. While franganine and adouetine X both show efficacy in acute pain models, only adouetine X has demonstrated pronounced activity in a chronic neuropathic pain (sciatic nerve ligation) model, positioning franganine as the acute-pain-selective comparator [1].

Quote Request

Request a Quote for Franganine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.